![molecular formula C16H25NO2 B5773748 1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5773748.png)
1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate, also known as PPCC, is a chemical compound that belongs to the class of arylcyclohexylamines. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in learning, memory, and synaptic plasticity. PPCC has been widely used in scientific research to investigate the mechanisms of NMDA receptor function and to develop new treatments for various neurological and psychiatric disorders.
作用機序
1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. This prevents the binding of glycine, which is an essential co-agonist of the NMDA receptor, and thus inhibits the activation of the receptor. By blocking the NMDA receptor, this compound can modulate the excitability of neurons and regulate synaptic plasticity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound can reduce the release of glutamate, which is an excitatory neurotransmitter that plays a crucial role in synaptic transmission. This compound can also modulate the activity of other neurotransmitter systems, such as dopamine, serotonin, and acetylcholine. In addition, this compound can regulate the expression of various genes that are involved in neuronal development and plasticity.
実験室実験の利点と制限
1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate has several advantages for laboratory experiments. First, it is a highly selective antagonist of the NMDA receptor, which allows for precise modulation of NMDA receptor function. Second, this compound has a long half-life and can be administered systemically, which makes it suitable for in vivo experiments. However, this compound also has some limitations. For example, it can have off-target effects on other ion channels and receptors, which can complicate the interpretation of experimental results. In addition, this compound can have toxic effects at high doses, which can limit its use in certain experimental paradigms.
将来の方向性
There are several future directions for research on 1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate. First, further studies are needed to investigate the role of this compound in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and epilepsy. Second, new derivatives of this compound could be developed to improve its selectivity and potency, as well as to reduce its off-target effects. Third, new methods for delivering this compound to specific brain regions could be developed to enhance its therapeutic potential. Finally, new experimental paradigms could be developed to investigate the physiological and behavioral effects of this compound in different animal models.
合成法
1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate can be synthesized by reacting 1-(3-chlorophenyl)piperidine with propargyl bromide in the presence of a base such as potassium carbonate, followed by acetylation with acetic anhydride. The final product is obtained by purification using column chromatography.
科学的研究の応用
1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate has been extensively used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes. For example, this compound has been used to study the mechanisms of synaptic plasticity and long-term potentiation, which are essential for learning and memory. This compound has also been used to investigate the involvement of NMDA receptors in pain perception, addiction, and depression.
特性
IUPAC Name |
[1-(3-piperidin-1-ylprop-1-ynyl)cyclohexyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-15(18)19-16(9-4-2-5-10-16)11-8-14-17-12-6-3-7-13-17/h2-7,9-10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVCCWHEAHLKQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCCCC1)C#CCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
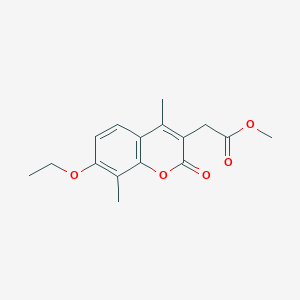
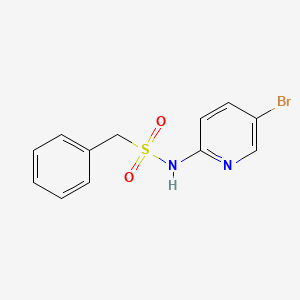
![2-fluoro-N-[4-(N-1-naphthoylethanehydrazonoyl)phenyl]benzamide](/img/structure/B5773679.png)
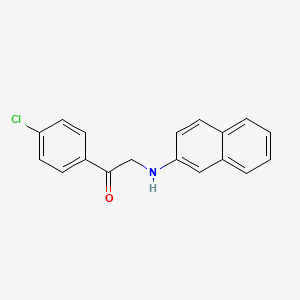
![2-(2-furyl)-3-methyl-3H-naphtho[1,2-d]imidazole](/img/structure/B5773687.png)
![7-(difluoromethyl)-3-[(2-ethyl-1H-imidazol-1-yl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5773701.png)
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-fluorophenyl)benzamide](/img/structure/B5773705.png)

![3-bromo-N'-{[(3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5773715.png)
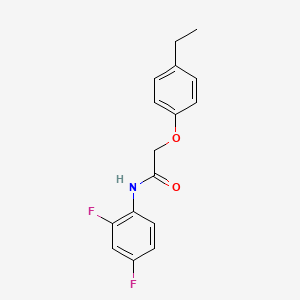
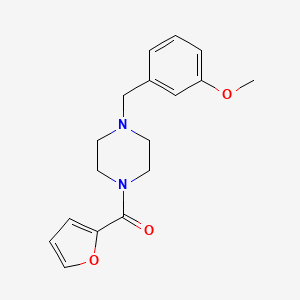

![2-(4-fluorophenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5773747.png)
![5-[(2-fluorobenzoyl)amino]isophthalic acid](/img/structure/B5773763.png)
